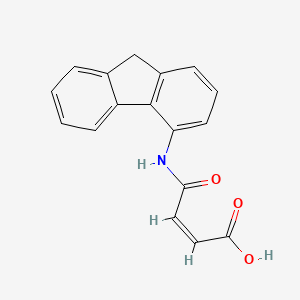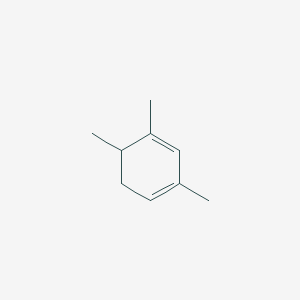
1,3,6-Trimethylcyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Trimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H14. It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups attached to the cyclohexadiene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6-Trimethylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the catalytic dehydrogenation of β-cyclocitral or α-cyclogeranic acid using selenium dioxide . Another method includes the acid hydrolysis of picrocrocin, a bitter principle found in saffron .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6-Trimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is often used.
Substitution: Halogens, acids, and bases are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,3,6-Trimethylcyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic aroma.
Mecanismo De Acción
The mechanism of action of 1,3,6-Trimethylcyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist at GABAA receptors, which are involved in the regulation of neurotransmission . This interaction is believed to contribute to its anticonvulsant and antidepressant effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6,6-Trimethylcyclohexa-1,3-dienecarbaldehyde: This compound shares a similar structure but includes an aldehyde functional group.
Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate: Another related compound with an ester functional group.
Uniqueness
1,3,6-Trimethylcyclohexa-1,3-diene is unique due to its specific arrangement of methyl groups and its ability to undergo a variety of chemical reactions. Its distinct aroma and potential biological activities further distinguish it from similar compounds.
Propiedades
Número CAS |
5186-34-5 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
1,3,6-trimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-7-4-5-8(2)9(3)6-7/h4,6,8H,5H2,1-3H3 |
Clave InChI |
NVFOKSPNOURCAK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=C(C=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



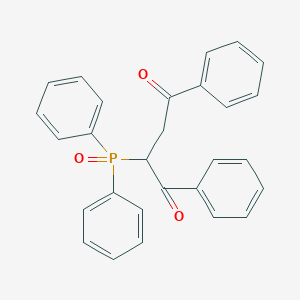
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)

![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
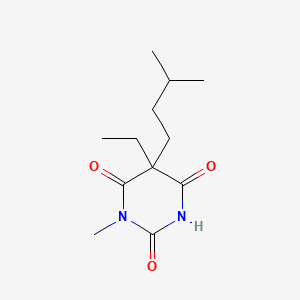

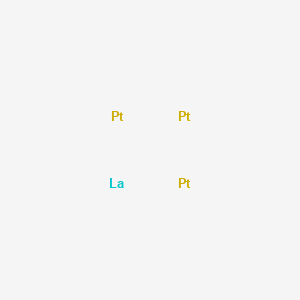
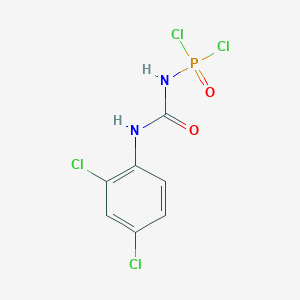
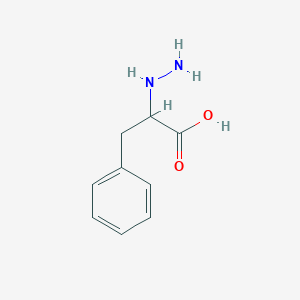
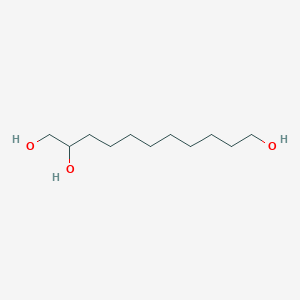

![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
